molecular formula C9H17ClN4 B13714661 3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride

3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride

Katalognummer: B13714661
Molekulargewicht: 216.71 g/mol
InChI-Schlüssel: WPERCBKSOAQANY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876676 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions

Vorbereitungsmethoden

The synthesis of MFCD32876676 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:

    Initial Formation: The compound is initially formed through a reaction between specific organic precursors under controlled conditions. This step often involves the use of catalysts to facilitate the reaction.

    Purification: After the initial formation, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.

    Industrial Production: On an industrial scale, the production of MFCD32876676 involves large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.

Analyse Chemischer Reaktionen

MFCD32876676 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.

Wissenschaftliche Forschungsanwendungen

MFCD32876676 has a wide range of applications in scientific research:

    Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool for creating complex molecules.

    Biology: In biological research, MFCD32876676 is used to study cellular processes and molecular interactions. It can act as a probe or marker in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in drug development. Its unique properties allow it to interact with specific biological targets, making it a candidate for new medications.

    Industry: In industrial applications, MFCD32876676 is used in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in manufacturing processes.

Wirkmechanismus

The mechanism of action of MFCD32876676 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved in its action are complex and depend on the specific context in which it is used. For example, in a biological system, it may inhibit or activate certain enzymes, leading to changes in cellular function.

Vergleich Mit ähnlichen Verbindungen

MFCD32876676 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as MFCD32876675 and MFCD32876677 share structural similarities with MFCD32876676. differences in functional groups and molecular configuration result in distinct properties and reactivity.

    Uniqueness: What sets MFCD32876676 apart is its specific combination of stability and reactivity. This makes it particularly useful in applications where both properties are required, such as in drug development and industrial processes.

Eigenschaften

Molekularformel

C9H17ClN4

Molekulargewicht

216.71 g/mol

IUPAC-Name

5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H16N4.ClH/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8;/h5,7H,2-4,6H2,1H3,(H3,10,11,12);1H

InChI-Schlüssel

WPERCBKSOAQANY-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(C1)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.